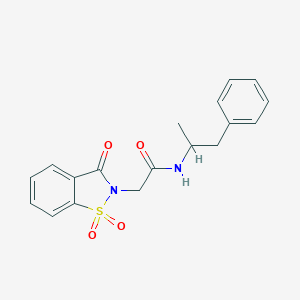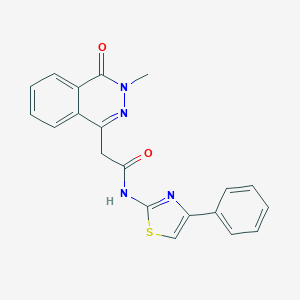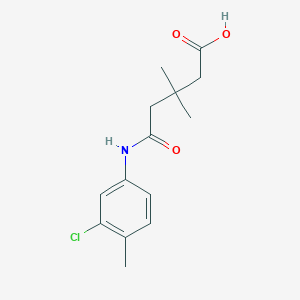![molecular formula C16H14N2O3 B277370 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as AAI101, is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in various fields. AAI101 is a derivative of indole-2-one, which is a versatile scaffold that has been used in the synthesis of various bioactive compounds.
Mécanisme D'action
The exact mechanism of action of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and angiogenesis. 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to activate the caspase pathway, which leads to apoptosis in cancer cells. In addition, 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. In cancer cells, 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to protect against oxidative stress and prevent the formation of beta-amyloid plaques. 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to enhance memory and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be used in various assays to study its effects on cell proliferation, apoptosis, angiogenesis, and neuroprotection. Another advantage of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its relatively low toxicity, which makes it a suitable candidate for further development as a therapeutic agent.
One limitation of using 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which could affect its bioavailability and potency. Another limitation is its relatively low yield in the synthesis process, which could limit its availability for further research.
Orientations Futures
There are several future directions for the research and development of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to optimize the synthesis process to increase the yield and improve the solubility of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. Another direction is to investigate the potential therapeutic applications of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in cancer and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and its effects on various signaling pathways. Overall, 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has the potential to be a valuable tool in scientific research and a promising candidate for further development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves a multistep process that starts with the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-nitrochalcone. The nitro group of 3-nitrochalcone is then reduced to an amino group using a reducing agent such as SnCl2. The resulting 3-aminochalcone is then condensed with indole-2,3-dione in the presence of a catalyst to form 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have potential applications in various fields of scientific research. In the field of cancer research, 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and this could potentially be used as a therapeutic target for cancer treatment.
In the field of neuroscience, 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have neuroprotective effects. 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to enhance memory and cognitive function in animal models.
Propriétés
Nom du produit |
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O3/c17-11-5-3-4-10(8-11)14(19)9-16(21)12-6-1-2-7-13(12)18-15(16)20/h1-8,21H,9,17H2,(H,18,20) |
Clé InChI |
YYPWKYICGKUQJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)N)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)


![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)




